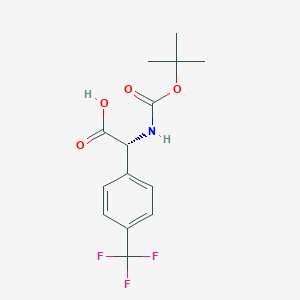

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid

CAS No.:

Cat. No.: VC13755872

Molecular Formula: C14H16F3NO4

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16F3NO4 |

|---|---|

| Molecular Weight | 319.28 g/mol |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |

| Standard InChI Key | RAIYJIQGEQQZLD-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid (IUPAC name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid) has the molecular formula C₁₄H₁₆F₃NO₄ and a molecular weight of 319.28 g/mol. Its structure integrates three key components:

-

A Boc-protected amino group, which enhances stability during synthetic manipulations.

-

A trifluoromethylphenyl moiety, imparting electron-withdrawing effects that influence regioselectivity in cross-coupling reactions.

-

A carboxylic acid functional group, enabling participation in diverse chemical transformations.

The stereochemistry at the α-carbon (R-configuration) is critical for its role in asymmetric synthesis. The compound’s isomeric SMILES string, CC(C)(C)OC(=O)NC@HC(=O)O, underscores its chiral center and substituent arrangement.

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid typically involves sequential functionalization of a phenylacetic acid backbone. A plausible route includes:

-

Strecker Synthesis: Reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile intermediate.

-

Hydrolysis: Acidic hydrolysis of the nitrile group to yield the corresponding amino acid.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine.

Industrial-scale production may employ continuous flow reactors to optimize yield and enantiomeric excess, though specific details remain proprietary.

Ligand-Accelerated C–H Functionalization

In Pd(II)-catalyzed ortho-C–H alkylation reactions, (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid derivatives act as substrates. Mono-protected amino acid ligands (MPAAs), such as Boc-Thr(tBu)-OH, significantly enhance reactivity by facilitating palladium insertion into the C–H bond . Key reaction parameters include:

-

Base Selection: Li₂CO₃ outperforms KHCO₃ in promoting transmetallation with alkylboron reagents .

-

Atmosphere: Oxygen-free conditions prevent undesired oxidation of palladium intermediates .

-

Silver Additives: Ag₂CO₃ accelerates alkyl radical transfer, critical for coupling with primary alkyltrifluoroborates .

Substrate Scope and Functional Group Compatibility

Phenylacetic Acid Derivatives

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid participates in Pd-catalyzed alkylation with diverse alkylboron reagents. Representative data from Table 3 of source demonstrates:

| Substrate | Alkylboron Reagent | Ligand | Yield (%) |

|---|---|---|---|

| Electron-poor arene | nBu-BF₃K | Boc-Thr(tBu)-OH | 72 |

| Electron-rich arene | PhCH₂-BF₃K | Boc-Leu-OH | 64 |

Electron-withdrawing groups (e.g., -CF₃) improve yields due to enhanced palladium coordination, while ortho-substituents mitigate steric hindrance .

Benzoic Acid Derivatives

For benzoic acid analogs, Ac-Val-OH emerges as the optimal ligand, achieving yields up to 68% with methyltrifluoroborate . The trifluoromethyl group’s meta-position marginally reduces reactivity compared to para-substituted analogs .

Mechanistic Insights and Radical Intermediates

Radical Transfer Pathways

The inhibition of alkylation by TEMPO and the formation of homocoupling products (e.g., 8a) suggest a radical-mediated mechanism . Ag₂CO₃ facilitates single-electron transfer from alkyltrifluoroborates, generating alkyl radicals that combine with palladium(II) intermediates . This pathway explains the incompatibility of α-branched alkylborons, as steric hindrance impedes radical recombination .

Stereochemical Integrity

Notably, reactions involving enantiopure substrates (e.g., naproxen derivatives) proceed without racemization at the α-carbon, underscoring the mildness of the conditions .

Applications in Drug Discovery

While direct biological data for (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is limited, its structural analogs exhibit:

-

Anticancer Activity: Trifluoromethyl groups enhance metabolic stability, improving pharmacokinetic profiles.

-

Enzyme Inhibition: The Boc group masks reactive amines, enabling selective targeting of proteases and transferases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume